2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with benzoic acid derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted oxadiazoles.
Scientific Research Applications
2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of polymers, dyes, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Another oxadiazole derivative with similar structural features but different functional groups.
1,2,4-Oxadiazoles: Isomers of 1,3,4-oxadiazoles with distinct chemical properties and applications.
Uniqueness
2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-3-7-12(8-4-1)16-20-18-14(22-16)11-15-19-21-17(23-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFBEJQSDMIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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